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Compound of Interest

Compound Name: Br-PEG4-THP

Cat. No.: B8236500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Br-PEG4-THP, a hetero-bifunctional

linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This

document outlines its commercial availability, key technical data, and generalized experimental

protocols for its application in targeted protein degradation research.

Introduction to Br-PEG4-THP
Br-PEG4-THP (1-(2-bromoethoxy)-2-(2-(2-(tetrahydro-2H-pyran-2-yloxy)ethoxy)ethoxy)ethane)

is a valuable chemical tool in the field of drug discovery, particularly for the development of

PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's natural protein

disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing

proteins.

The structure of Br-PEG4-THP incorporates a tetraethylene glycol (PEG4) spacer, which

enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

One terminus features a bromo group, a versatile handle for nucleophilic substitution reactions,

while the other end is protected by a tetrahydropyranyl (THP) group, which can be deprotected

to reveal a hydroxyl group for further conjugation.
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A number of chemical suppliers offer Br-PEG4-THP for research purposes. The following table

summarizes key information from some of these suppliers. It is important to note that purity and

other specifications should be confirmed with the respective supplier prior to purchase and use.

Supplier Catalog Number Purity
Additional
Information

MedchemExpress HY-138372 >98%

Provides technical

data sheet and safety

data sheet (SDS).[1]

Parchem 1803547-60-5 -
Specialty chemical

supplier.[2]

TargetMol T39228 -
Available through

SmallMolecules.com.

BioCat GmbH - -

Describes it as a

PEG-based linker for

PROTACs.

Fluorochem F554935 97%

Provides IUPAC name

and safety

information.

BLD Pharm 1803547-60-5 -
Provides basic

product information.[3]

Technical Data
The following table summarizes the key physicochemical properties of Br-PEG4-THP.
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Property Value Reference

CAS Number 1803547-60-5 [3]

Molecular Formula C₁₃H₂₅BrO₅ [1]

Molecular Weight 341.24 g/mol

Appearance Colorless to light yellow liquid

IUPAC Name

2-[2-[2-[2-(2-

bromoethoxy)ethoxy]ethoxy]et

hoxy]oxane

Storage
Store at -20°C for long-term

stability.

Application in PROTAC Synthesis: A Generalized
Workflow
The synthesis of a PROTAC using a hetero-bifunctional linker like Br-PEG4-THP typically

involves a multi-step process. The general strategy is to sequentially couple the linker to a

ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The

following diagram illustrates a generalized experimental workflow for the synthesis of a

PROTAC.
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Generalized PROTAC Synthesis Workflow

PROTAC Assembly

Protein of Interest (POI) Ligand
(with reactive group, e.g., -OH, -NH2)

Step 1: Couple POI Ligand to Linker
(e.g., Nucleophilic Substitution)

Br-PEG4-THP
(Linker)

POI-PEG4-THP Intermediate

Step 2: Deprotection of THP group
(Acidic conditions)

POI-PEG4-OH Intermediate

Step 3: Activation of Hydroxyl Group
(e.g., to -OMs, -OTs) or conversion to other functional group (e.g., -N3, -alkyne)

Activated POI-Linker

Step 4: Couple Activated Intermediate to E3 Ligase Ligand
(e.g., Amide coupling, Click chemistry)

E3 Ligase Ligand
(with complementary reactive group)

Final PROTAC Molecule

Click to download full resolution via product page

A generalized workflow for synthesizing a PROTAC molecule.
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Experimental Protocols (Generalized)
The following are generalized protocols for key reactions involved in the synthesis of a

PROTAC using a linker analogous to Br-PEG4-THP. Note: These are representative

procedures and require optimization based on the specific substrates and their reactivity.

Step 1: Coupling of a Phenolic POI Ligand to Br-PEG4-
THP (Nucleophilic Substitution)
This protocol describes the reaction of a phenol-containing POI ligand with the bromo-terminus

of the linker.

Materials:

POI ligand with a phenolic hydroxyl group

Br-PEG4-THP

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0-3.0 eq).

Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

Add a solution of Br-PEG4-THP (1.1-1.5 eq) in anhydrous DMF to the reaction mixture.

Heat the reaction to 60-80 °C and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash

with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to yield the POI-PEG4-THP

intermediate.

Step 2: Deprotection of the THP Group
This protocol describes the removal of the acid-labile THP protecting group to reveal the

terminal hydroxyl group.

Materials:

POI-PEG4-THP intermediate

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., Dioxane)

Dichloromethane (DCM)

Procedure:

Dissolve the POI-PEG4-THP intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 4:1

v/v).

Stir the reaction mixture at room temperature for 1-4 hours.

Monitor the deprotection by TLC or LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess acid.

Co-evaporate the residue with DCM (3x) to ensure complete removal of the acid.

The resulting POI-PEG4-OH intermediate is often used in the next step without further

purification.
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Step 4: Coupling of the Activated Linker to an Amine-
Containing E3 Ligase Ligand (Amide Bond Formation)
This protocol assumes the terminal hydroxyl group of the linker has been converted to a

carboxylic acid and describes its coupling to an amine-containing E3 ligase ligand.

Materials:

POI-PEG4-COOH intermediate

Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

Peptide coupling reagent (e.g., HATU, HBTU)

Organic base (e.g., DIPEA, Et₃N)

Anhydrous DMF

Procedure:

To a solution of the POI-PEG4-COOH intermediate (1.0 eq) in anhydrous DMF, add HATU

(1.2 eq) and DIPEA (2.0-3.0 eq).

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Add the amine-containing E3 ligase ligand (1.0-1.2 eq) to the reaction mixture.

Stir the reaction at room temperature for 4-16 hours under an inert atmosphere.

Monitor the reaction progress by LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

saturated aqueous sodium bicarbonate, water, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
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Mechanism of Action: Targeted Protein Degradation
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This

hijacked E3 ligase then polyubiquitinates the target protein, marking it for degradation by the

26S proteasome. The PROTAC molecule is then released and can catalytically induce the

degradation of multiple target protein molecules.

The following diagram illustrates the catalytic cycle of a PROTAC.
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PROTAC Mechanism of Action
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The catalytic cycle of PROTAC-mediated protein degradation.
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Conclusion
Br-PEG4-THP is a readily available and versatile linker for the synthesis of PROTACs. Its PEG

spacer offers advantages in terms of solubility and cell permeability of the final molecule. While

specific, detailed protocols for its use are not widely published, the generalized procedures

outlined in this guide for common bioconjugation reactions provide a solid foundation for

researchers to develop their own synthetic routes for novel protein degraders. The successful

application of this and similar linkers continues to advance the field of targeted protein

degradation, offering promising new avenues for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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